An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Granisetron-d3
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 7-Hydroxy Granisetron-d3. This deuterated analog of a primary metabolite of Granisetron is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy in bioanalytical assays.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Hydroxy Granisetron-d3 and its hydrochloride salt are presented in Table 1.
| Property | 7-Hydroxy Granisetron-d3 | 7-Hydroxy Granisetron-d3 Hydrochloride |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₁D₃ClN₄O₂ |
| Molecular Weight | 331.43 g/mol | 367.89 g/mol |
| CAS Number | 2124272-02-0 | 2124272-03-1 |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | >190 °C (decomposes)[1] |
| Solubility | Soluble in methanol, DMSO | Soluble in water, methanol |
| IUPAC Name | 7-hydroxy-1-(methyl-d3)-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | 7-hydroxy-1-(methyl-d3)-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride |
Proposed Synthesis of 7-Hydroxy Granisetron-d3
While a specific, publicly available, step-by-step synthesis protocol for 7-Hydroxy Granisetron-d3 is not detailed in the literature, a plausible multi-step synthesis can be proposed based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis commences with the preparation of a key intermediate, 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid, followed by its coupling with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
An alternative and potentially more direct route could involve the microbial hydroxylation of Granisetron-d3. Biocatalytic methods, particularly using cytochrome P450 monooxygenases, have been shown to be effective for the regioselective hydroxylation of N-heterocycles.[2][3][4]
Proposed Synthetic Workflow
Detailed Experimental Protocols (Proposed)
Part 1: Synthesis of 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid
-
Protection of Indazole N-H: 1H-Indazole-3-carboxylic acid is first protected, for example, with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like triethylamine in a suitable solvent such as DMF.
-
Hydroxylation at C7: The protected indazole is then subjected to hydroxylation at the 7-position. This can be a challenging step and may require directed ortho-metalation followed by reaction with an oxygen source.
-
Deuteromethylation of Indazole N1: The hydroxylated intermediate is then N-alkylated using deuterated methyl iodide (CD₃I) and a suitable base (e.g., sodium hydride) in an inert solvent like THF. This step introduces the deuterium label.
-
Deprotection: The protecting group is removed under appropriate conditions. For a SEM group, this can be achieved using tetrabutylammonium fluoride (TBAF).
Part 2: Amide Coupling
-
Activation of the Carboxylic Acid: The synthesized 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid is activated using a coupling agent. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF.
-
Coupling Reaction: To the activated carboxylic acid, a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and a non-nucleophilic base such as triethylamine is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Part 3: Purification
-
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 7-Hydroxy Granisetron-d3.
Characterization of 7-Hydroxy Granisetron-d3
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Hydroxy Granisetron-d3.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated 7-Hydroxy Granisetron, with the key difference being the absence of the N-methyl singlet peak, which is replaced by a signal corresponding to the -CD₃ group, which may not be visible in a standard ¹H NMR. The aromatic and aliphatic protons of the indazole and bicyclononane rings should be observable in their expected regions.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show a characteristic signal for the -CD₃ group, confirming the incorporation of deuterium.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 7-Hydroxy Granisetron-d3. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass. The molecular ion peak ([M+H]⁺) is expected at m/z 332.22, which is 3 units higher than the non-deuterated analogue.
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 7-Hydroxy Granisetron-d3 is expected to show characteristic absorption bands for the functional groups present in the molecule. Based on the spectra of Granisetron, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching (amide and phenol) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~2200-2000 | C-D stretching (from the -CD₃ group) |
| ~1650 | C=O stretching (amide) |
| ~1600, ~1480 | Aromatic C=C stretching |
The presence of a C-D stretching band would be indicative of successful deuteration. The FTIR spectrum of Granisetron typically shows major peaks around 3246 cm⁻¹ (N-H), 1647 cm⁻¹ (C=O), and in the aromatic region.[5]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method can be employed with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by the area percentage of the main peak.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is an essential tool for confirming the identity of the synthesized compound and for its use in quantitative bioanalysis.
Application in Pharmacokinetic Studies
7-Hydroxy Granisetron-d3 is primarily used as an internal standard in pharmacokinetic studies of Granisetron. The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte (7-Hydroxy Granisetron), but is distinguishable by its mass. This co-elution and similar ionization efficiency in LC-MS analysis allows for accurate quantification of the analyte in biological matrices by correcting for variations in sample preparation and instrument response.
Bioanalytical Method Workflow
Conclusion
References
- 1. 7-Hydroxy Granisetron | 133841-15-3 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic functionalization of aromatic N-heterocycles: hydroxylation and carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
